molecular formula C6H12O5 B033048 (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal CAS No. 64364-07-4

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal

Cat. No.: B033048
CAS No.: 64364-07-4
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-ARQDHWQXSA-N
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Description

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal is a high-purity, stereochemically defined sugar derivative of significant interest in chemical and biochemical research. This compound serves as a crucial chiral building block and intermediate in the synthesis of complex carbohydrates, natural products, and novel pharmaceutical agents. Its defined (2S,3S,4S,5R) stereochemistry makes it invaluable for studying stereospecific enzymatic reactions, particularly those involving aldolases and other enzymes in carbohydrate metabolism pathways. Researchers utilize this tetrahydroxyhexanal to investigate the mechanisms of glycosylation, the biosynthesis of rare sugars, and the development of enzyme inhibitors. Its aldehyde functionality provides a reactive handle for further chemical modifications, enabling the creation of libraries of sugar-based compounds for drug discovery and glycobiology studies. This reagent is essential for probing metabolic pathways, understanding sugar-protein interactions, and advancing the field of synthetic organic chemistry where precise stereocontrol is paramount. It is presented as a key tool for scientists focused on carbohydrate chemistry, enzymology, and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNRSAQSRJVSB-ARQDHWQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7658-10-8
Record name 6-Deoxytalose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007658108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Definitional Nomenclature and Stereochemical Specificity of 2s,3s,4s,5r 2,3,4,5 Tetrahydroxyhexanal

The systematic name (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal precisely describes the structure of a specific aldohexose. The name is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules of nomenclature. "Hexanal" indicates a six-carbon chain ("hex-") with an aldehyde functional group (-al) at one end. The prefix "2,3,4,5-tetrahydroxy" specifies that hydroxyl (-OH) groups are attached to carbons 2, 3, 4, and 5.

The crucial part of the name is the stereochemical descriptor "(2S,3S,4S,5R)". This designates the specific three-dimensional arrangement of the hydroxyl groups at the chiral centers on carbons 2, 3, 4, and 5. According to the Cahn-Ingold-Prelog priority rules, the "S" or "R" configuration is assigned to each chiral center. This specific configuration, (2S,3S,4S,5R), corresponds to the open-chain form of D-glucose. bris.ac.uk In nature, this D-isomer is the widely occurring form, while its mirror image, L-glucose, is not commonly found. wikipedia.org The stereospecificity is paramount, as biological systems, particularly enzymes, are highly selective and often interact with only one stereoisomer. bris.ac.uk

While the open-chain form is explicitly named, in solution, this compound exists in equilibrium with its cyclic hemiacetal forms, predominantly the six-membered ring structures known as glucopyranoses. bris.ac.uk

Historical Perspectives and Foundational Contributions in Carbohydrate Biochemistry

Natural Abundance and Endogenous Formation Pathways

The formation of this compound is intrinsically linked to the metabolism of glucose. Although it is not a compound found in abundance, its generation is a critical step in the synthesis of essential biomolecules.

Enzymatic Routes of Biosynthesis (e.g., from Glucose Oxidation)

The primary route to this compound is through the oxidation of D-glucose. This conversion is a key initial step in the uronic acid pathway, an alternative oxidative pathway for glucose. In this pathway, the C-6 hydroxyl group of glucose is oxidized to a carboxylic acid to form glucuronic acid. While the final product is the acid, the aldehyde form, this compound, is a necessary, albeit transient, intermediate in this enzymatic transformation. The process is catalyzed by specific dehydrogenases that facilitate the oxidation at the C-6 position.

It is important to distinguish this from the oxidation of the C-1 aldehyde group of glucose, which leads to the formation of gluconic acid and is catalyzed by enzymes such as glucose oxidase. The formation of this compound requires a specific enzymatic machinery that targets the primary alcohol at the C-6 position.

Identification in Biological Systems and Organisms

Direct identification of this compound in biological tissues and fluids is challenging due to its reactive aldehyde group and its rapid conversion to the more stable carboxylate form, D-glucuronic acid. However, the widespread presence and critical roles of D-glucuronic acid and its derivatives across a vast range of organisms, from bacteria to humans, strongly imply the transient existence of its aldehyde precursor. The products of the uronic acid pathway are integral components of the extracellular matrix and are involved in detoxification processes, indicating the ubiquitous nature of this metabolic route and, by extension, its intermediates.

Physiological Roles and Functional Contexts

The significance of this compound is best understood through its role as an intermediary in the uronic acid pathway and its potential interactions within the complex environment of the cell.

Involvement in Uronic Acid Pathway Metabolism

The uronic acid pathway is a vital metabolic route with several key functions. It is the primary pathway for the synthesis of D-glucuronic acid, which is then activated to UDP-glucuronic acid. UDP-glucuronic acid is a crucial substrate for glucuronidation, a major detoxification process where it is conjugated to various xenobiotics, drugs, and endogenous compounds like bilirubin, making them more water-soluble for excretion.

Furthermore, D-glucuronic acid can be converted to L-gulonic acid, a precursor for the synthesis of ascorbic acid (Vitamin C) in many animals, although not in humans due to the lack of the enzyme L-gulonolactone oxidase. The pathway also leads to the production of pentoses, which can then enter the pentose (B10789219) phosphate (B84403) pathway. The initial formation of this compound from glucose is the gateway to all these subsequent metabolic fates.

Interactions within Complex Biological Matrices

As a reactive aldehyde, this compound has the potential to interact with various biological molecules. Aldehydes are known to form Schiff bases with the amino groups of proteins, which could lead to post-translational modifications and alterations in protein function. However, due to its likely transient nature and rapid enzymatic conversion, the extent and physiological relevance of such non-enzymatic interactions in vivo are presumed to be minimal under normal physiological conditions. The cellular environment is well-equipped with enzymatic systems to channel this reactive intermediate efficiently through the uronic acid pathway, thereby preventing its accumulation and potential off-target effects.

Enzymatic Transformations and Metabolic Interplay of 2s,3s,4s,5r 2,3,4,5 Tetrahydroxyhexanal

Enzyme-Substrate Recognition and Catalytic Mechanisms

The specific arrangement of functional groups in (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal dictates its interaction with various enzymes. The aldehyde group provides a site for reduction or oxidation, while the hydroxyl groups are essential for binding affinity and specificity through hydrogen bonding and steric interactions within the enzyme's active site. acs.orgnih.govnih.gov

Aldehyde Reactivity in Enzyme Active Sites

The aldehyde group at the C-1 position is the most reactive site for enzymatic transformations. Aldehyde dehydrogenases (ALDH) and aldose reductase (AR) are two major classes of enzymes that act on this group. nih.govacs.org

In the active site of enzymes like ALDH, a highly conserved and reactive cysteine residue attacks the carbonyl carbon of the aldehyde. nih.gov This initiates the catalytic cycle, leading to the formation of a thiohemiacetal intermediate. Subsequent dehydrogenation, typically using NAD(P)+ as a cofactor, results in the formation of a thioester, which is then hydrolyzed to release the corresponding carboxylic acid. nih.gov

Aldose reductase, the first enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of the aldehyde group to a primary alcohol. acs.orgnih.govnih.gov The catalytic mechanism involves the transfer of a hydride ion from the pro-R side of the NADPH cofactor to the re face of the substrate's carbonyl carbon. acs.org A proton is then donated by a residue in the active site, such as Tyr48 or His110, to the carbonyl oxygen, resulting in the formation of a primary alcohol. acs.org The role of Tyr48 also includes stabilizing the developing negative charge on the aldehyde's oxygen atom during the reaction. acs.org

Hydroxyl Group Contributions to Enzyme Binding Affinity and Specificity

The spatial arrangement of the hydroxyl groups at carbons 2, 3, 4, and 5 is crucial for the specific recognition and binding of this compound to enzyme active sites. These hydroxyl groups form a network of hydrogen bonds with amino acid residues, ensuring precise positioning of the substrate for catalysis. acs.orgnih.gov

For instance, in glycoside hydrolases, interactions with the sugar's hydroxyl groups, particularly the 2-OH group, play a significant role in distorting the substrate into a conformation that is optimal for the enzymatic reaction. acs.org The binding of glucose to proteins is often achieved by offering precisely positioned hydrogen bond partners, such as glutamine and glutamic acid side chains, to the sugar's hydroxyl groups. nih.gov

Studies on β-glucosidase have demonstrated the critical importance of specific hydroxyl groups. The removal or alteration of the hydroxyl groups at C-2 and C-4 dramatically reduces the rate of hydrolysis, even though the binding affinity (measured by K(_m)) is only moderately affected. nih.gov This indicates that these hydroxyl groups are more critical for the catalytic step than for the initial binding.

The specificity of enzymes like glucokinase for glucose over other hexoses is also attributed to the precise fit of the hydroxyl groups within its active site. vaia.com This lock-and-key and induced-fit mechanism ensures that only the correct substrate is phosphorylated.

Intermediates and Products of Enzymatic Conversion

The enzymatic conversion of this compound leads to a variety of intermediates and products that are central to different metabolic pathways.

One of the primary reactions is its reduction by aldose reductase to form (2S,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol (sorbitol). nih.govnih.gov This is the initial step of the polyol pathway. Under normal glycemic conditions, this pathway metabolizes a small fraction of glucose, but under hyperglycemic conditions, the flux through this pathway increases significantly. nih.gov The sorbitol produced can then be further oxidized to fructose (B13574) by sorbitol dehydrogenase. nih.gov

Another key enzymatic transformation is the phosphorylation by hexokinase or glucokinase to produce glucose-6-phosphate . vaia.comwikipedia.org This reaction "traps" glucose inside the cell, as the charged phosphate (B84403) group prevents it from easily crossing the cell membrane. wikipedia.org Glucose-6-phosphate is a pivotal intermediate, standing at the crossroads of several major metabolic pathways, including glycolysis, the pentose (B10789219) phosphate pathway, and glycogen (B147801) synthesis. wikipedia.orgnih.gov

Oxidation of the aldehyde group by enzymes such as glucose oxidase or mild oxidizing agents yields D-gluconic acid . byjus.comncert.nic.in Further oxidation, for instance with nitric acid, can oxidize both the C-1 aldehyde and the C-6 primary alcohol to yield a dicarboxylic acid known as saccharic acid . byjus.comncert.nic.in

The following table summarizes key enzymes that act on the open-chain form of glucose and their products.

EnzymeSubstrate(s)Product(s)Metabolic Pathway
Aldose Reductase This compound, NADPH(2S,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol (Sorbitol), NADP+Polyol Pathway nih.govnih.gov
Hexokinase/Glucokinase This compound, ATPGlucose-6-phosphate, ADPGlycolysis, Pentose Phosphate Pathway, Glycogenesis vaia.comwikipedia.org
Glucose Oxidase This compound, O₂D-Glucono-1,5-lactone (which hydrolyzes to D-gluconic acid), H₂O₂N/A (Industrial Application)
Glucose Dehydrogenase This compound, NAD(P)+D-Glucono-1,5-lactone, NAD(P)HPentose Phosphate Pathway (alternative) nih.gov

Regulatory Aspects of Enzyme Activity Modulated by this compound

This compound, as glucose, and its immediate metabolic products play a significant role in regulating enzyme activity, thereby controlling the flow of metabolites through various pathways.

The concentration of glucose itself is a key regulator. For example, the activity of glucokinase , found primarily in the liver and pancreatic β-cells, is highly dependent on glucose concentrations. vaia.comwikipedia.org Glucokinase has a high K(_m) for glucose (around 10 mM), meaning it becomes significantly active only when blood glucose levels are high, such as after a carbohydrate-rich meal. vaia.comlibretexts.org This allows it to act as a glucose sensor, promoting glucose uptake by the liver for storage as glycogen and stimulating insulin (B600854) release from the pancreas. vaia.comatrainceu.com In contrast, hexokinase , which is found in most other tissues, has a low K(_m) for glucose (below 1 mM) and is saturated at normal blood glucose levels. vaia.comwikipedia.org

The product of the hexokinase/glucokinase reaction, glucose-6-phosphate , is a potent allosteric inhibitor of hexokinase (but not glucokinase). vaia.comwikipedia.org This is a classic example of feedback inhibition, where the product of a reaction prevents its own overproduction by inhibiting the enzyme that catalyzes its formation.

Furthermore, glucose levels indirectly regulate the activity of enzymes involved in glycogen metabolism. High blood glucose leads to the release of insulin, which triggers a signaling cascade that activates protein phosphatase 1 (PP1) . nih.gov PP1, in turn, dephosphorylates and activates glycogen synthase , promoting the synthesis of glycogen. Simultaneously, PP1 dephosphorylates and inactivates glycogen phosphorylase , the key enzyme in glycogen breakdown, thus ensuring that glycogen synthesis and degradation are reciprocally regulated. nih.govyoutube.com

The following table details the kinetic parameters of key enzymes involved in glucose metabolism, highlighting their different regulatory roles.

EnzymeTissue LocationKm for GlucoseRegulationPhysiological Role
Hexokinase I & II Most tissues< 1 mM wikipedia.orgInhibited by Glucose-6-Phosphate vaia.comGlucose uptake and utilization in most tissues, even at low glucose concentrations. vaia.com
Glucokinase (Hexokinase IV) Liver, Pancreatic β-cells~10 mM vaia.comNot inhibited by Glucose-6-Phosphate; activity depends on glucose concentration. wikipedia.orgGlucose sensor; facilitates glucose storage in the liver and insulin secretion when blood glucose is high. vaia.comatrainceu.com
Aldose Reductase Various tissues (e.g., lens, nerve)28 mM nih.govActivity increases significantly during hyperglycemia. nih.govMinor pathway normally; implicated in diabetic complications under high glucose conditions. nih.gov

Non Enzymatic Chemical Reactivity and Biological Implications of 2s,3s,4s,5r 2,3,4,5 Tetrahydroxyhexanal

Advanced Glycation End Product (AGE) Formation Pathways

Advanced Glycation End Products (AGEs) are a diverse group of molecules formed through non-enzymatic reactions between reducing sugars, like glucose, and the free amino groups of proteins, lipids, and nucleic acids. wikipedia.orgnih.govnih.gov The accumulation of AGEs is implicated in the aging process and the pathogenesis of various chronic diseases. wikipedia.org The formation of AGEs is initiated by the Maillard reaction, a complex cascade of chemical events. mdpi.comsandiego.edu

The Maillard reaction begins with the condensation of a carbonyl group from a reducing sugar with a free amino group from an amino compound. mdpi.comsandiego.edu In the case of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal (the open-chain form of glucose), the highly reactive aldehyde group (-CHO) at the C-1 position is the primary site of reaction. vaia.comstudysmarter.co.uk Although glucose predominantly exists in a more stable cyclic hemiacetal form, it is in equilibrium with its open-chain aldehyde form. studysmarter.co.ukresearchgate.net This open-chain structure, though representing a small fraction of the total glucose molecules at any given time, provides the necessary aldehyde functionality to initiate glycation. mdpi.com

The reaction starts with a nucleophilic attack by the nitrogen atom of a free amino group, typically from the side chains of lysine (B10760008) or arginine residues in proteins, on the electrophilic carbonyl carbon of the aldehyde group. mdpi.comsandiego.edu This initial step sets in motion a series of reactions that ultimately lead to the irreversible formation of AGEs. studysmarter.co.uk The reactivity of aldoses like glucose in the Maillard reaction is generally higher than that of ketoses due to the terminal position and lower steric hindrance of the aldehyde group. mdpi.com

Following the initial nucleophilic addition, the unstable adduct rapidly dehydrates to form an imine, commonly known as a Schiff base. mdpi.comsandiego.edu The formation of the Schiff base is a relatively fast and reversible reaction. researchgate.netnih.gov

Reaction Pathway: From Aldehyde to Amadori Product

StepReactantsProductCharacteristics
1. Condensation This compound (aldehyde group) + Protein (amino group)Unstable AdductNucleophilic addition reaction. mdpi.com
2. Dehydration Unstable AdductSchiff Base (Aldimine)Fast and highly reversible reaction. researchgate.netnih.gov
3. Rearrangement Schiff BaseAmadori Product (Ketoamine)Slower, but more stable and less reversible, leading to accumulation. researchgate.netnih.govnih.gov

This labile Schiff base can either dissociate back to the original reactants or undergo an intramolecular rearrangement to form a more stable ketoamine structure known as the Amadori product. researchgate.netnih.gov This rearrangement, termed the Amadori rearrangement, is a key step in the early stage of glycation. nih.gov While the formation of the Amadori product is slower than the formation of the Schiff base, the reverse reaction is much slower, causing the Amadori products to accumulate on proteins over time. researchgate.netnih.gov These early glycation products, including Schiff bases and Amadori products, represent the initial, reversible stages of protein glycation. nih.gov

The Amadori products, while more stable than Schiff bases, are not inert. Over weeks to months, they undergo a series of further reactions, including dehydration, oxidation, and fragmentation, to generate a variety of highly reactive dicarbonyl compounds. sandiego.edunih.gov These α-oxoaldehydes, such as 3-deoxyglucosone (B13542) (3-DG), glyoxal (B1671930) (GO), and methylglyoxal (B44143) (MGO), are key intermediates in the advanced stages of the Maillard reaction. nih.govresearchgate.net

These dicarbonyl intermediates are significantly more reactive than glucose itself, with reactivity estimated to be up to 20,000 times greater. nih.gov They can rapidly react with the amino, sulfhydryl, and guanidinium (B1211019) functional groups of proteins, particularly arginine residues, to form a heterogeneous class of irreversible adducts and cross-links known as Advanced Glycation End Products (AGEs). wikipedia.orgnih.gov This pathway, involving the formation of dicarbonyls from Amadori products, is a major route for AGE formation in vivo. nih.gov The resulting AGEs, such as Nε-(carboxymethyl)lysine (CML) and pentosidine, are structurally diverse and contribute to alterations in protein structure and function. nih.govnih.gov

Oxidative Stress-Induced Transformations

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, plays a significant role in the transformation of this compound and accelerates the formation of AGEs. The interplay between glycation and oxidation, often termed "glycoxidation," highlights the interconnectedness of these two damaging processes.

The auto-oxidation of glucose and the oxidative degradation of Amadori products are key pathways that are enhanced by oxidative stress. nih.govnih.gov For instance, the oxidation of the Amadori product can lead directly to the formation of Nε-(carboxymethyl)lysine (CML), a major and well-characterized AGE. nih.gov Furthermore, oxidative conditions can promote the fragmentation of glucose and its derivatives, leading to the increased formation of reactive dicarbonyl compounds like glyoxal. imreblank.ch This demonstrates that oxidative stress can bypass certain steps of the classical Maillard reaction, directly generating highly reactive intermediates that accelerate AGE formation. nih.gov Clinical and experimental studies have shown that conditions associated with high oxidative stress, such as diabetes and inflammatory states, are also characterized by elevated levels of AGEs, underscoring the crucial role of oxidative processes in these transformations. nih.govresearchgate.net

Impact of Oxidative Stress on Glucose Transformations

ProcessEffect of Oxidative StressKey Products/IntermediatesBiological Implication
Glucose Auto-oxidation Increased rate of reactionReactive dicarbonyls (e.g., glyoxal)Accelerated formation of AGEs. nih.gov
Amadori Product Degradation Enhanced oxidative degradation pathwaysNε-(carboxymethyl)lysine (CML), other AGEsIncreased accumulation of specific AGEs. nih.gov
Overall Glycation Acceleration of the entire processVarious AGEsExacerbation of cellular and tissue damage associated with glycation. researchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Characterizing 2s,3s,4s,5r 2,3,4,5 Tetrahydroxyhexanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution, providing information on the connectivity and stereochemistry of atoms. iosrjournals.orgindexcopernicus.com For (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals and confirming the compound's constitution and relative stereochemistry.

In aqueous solutions, reducing sugars like this compound exist as an equilibrium mixture of cyclic hemiacetal forms (pyranose and furanose) and a minor open-chain aldehyde form. unimo.it This results in a complex NMR spectrum with multiple sets of signals corresponding to each tautomer. The pyranose forms, being the most stable, are typically the most abundant. unimo.it

¹H NMR Spectroscopy: The ¹H NMR spectrum provides key information about the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling constants. The anomeric protons (H-1) of the cyclic forms are particularly diagnostic, typically resonating in a distinct downfield region. tandfonline.com The coupling constants between adjacent protons (e.g., JH1,H2) are invaluable for determining the relative stereochemistry of the hydroxyl groups on the ring. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shift of each carbon is sensitive to its local electronic environment. The anomeric carbon (C-1) signal is typically found in the 90-100 ppm region for pyranoses. nih.gov

2D NMR Techniques: To overcome the signal overlap often present in 1D spectra of carbohydrates, 2D NMR experiments are employed. iosrjournals.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the tracing of the proton spin systems within each tautomer. iosrjournals.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.gov

TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a particular proton, aiding in the assignment of all protons within a specific ring system. iosrjournals.org

Expected NMR Data for this compound (based on D-glucose data):

The following table presents typical ¹H and ¹³C NMR chemical shifts for the α and β-pyranose forms of D-glucose in D₂O, which serve as an excellent model for the expected values for this compound. The primary difference would be the signals for the C-6 methyl group and the H-5 proton, which would show an upfield shift compared to the CH₂OH group of glucose.

Atomα-D-Glucopyranose ¹H Chemical Shift (ppm)α-D-Glucopyranose ¹³C Chemical Shift (ppm)β-D-Glucopyranose ¹H Chemical Shift (ppm)β-D-Glucopyranose ¹³C Chemical Shift (ppm)
15.2292.94.6496.7
23.5372.33.2575.0
33.7173.73.4876.8
43.4270.43.4270.5
53.8272.33.4676.8
63.80, 3.7361.53.90, 3.7361.7

Data compiled from various sources. researchgate.netslu.sebmrb.io

Mass Spectrometry (MS) for Molecular and Isomeric Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further allows for structural elucidation through the analysis of fragmentation patterns. nih.gov

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions, often as adducts with sodium ([M+Na]⁺) or other cations. tandfonline.com

Fragmentation Analysis: Collision-Induced Dissociation (CID) is a common method used to induce fragmentation of the precursor ion. The resulting fragment ions provide valuable structural information. nih.govnih.gov The fragmentation of carbohydrates is complex and can involve both glycosidic bond cleavages (if it were part of a larger structure) and cross-ring cleavages. researchgate.net For a 6-deoxyhexose like this compound, characteristic losses of water (H₂O) and formaldehyde (B43269) (CH₂O) from the molecular ion are expected. researchgate.net The specific fragmentation pattern can help to distinguish between different isomers. nih.gov

Expected Mass Spectral Data for this compound:

The molecular weight of this compound (C₆H₁₂O₅) is 164.16 g/mol . The following table outlines some of the expected key ions in the positive-ion ESI-MS and MS/MS spectra, based on studies of similar 6-deoxyhexoses and the general fragmentation patterns of monosaccharides. tandfonline.comtandfonline.com

IonFormulam/z (calculated)Description
[M+Na]⁺[C₆H₁₂O₅Na]⁺187.06Sodium adduct of the molecular ion
[M+H]⁺[C₆H₁₃O₅]⁺165.08Protonated molecular ion
[M+Na-H₂O]⁺[C₆H₁₀O₄Na]⁺169.05Loss of one water molecule
[M+Na-2H₂O]⁺[C₆H₈O₃Na]⁺151.04Loss of two water molecules
Cross-ring fragments-VariousResult from the cleavage of C-C bonds within the ring structure, providing information on the location of hydroxyl groups.

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of non-volatile, polar compounds like carbohydrates. helixchrom.comresearchgate.net

HPLC Modes for Carbohydrate Analysis:

Hydrophilic Interaction Liquid Chromatography (HILIC): This has become a popular technique for separating polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile (B52724), and a small amount of water. researchgate.net

Ion-Exchange Chromatography: This method separates carbohydrates based on their interactions with a charged stationary phase. It is often used for the analysis of monosaccharides and sugar alcohols. indexcopernicus.comresearchgate.net

Reversed-Phase HPLC (RP-HPLC): While less common for underivatized sugars due to their high polarity, RP-HPLC can be used after derivatization of the carbohydrate with a chromophore or fluorophore. This derivatization also enhances detection sensitivity.

Detection Methods:

Refractive Index (RI) Detection: A universal detector for carbohydrates, but it is less sensitive and not compatible with gradient elution. researchgate.net

Evaporative Light Scattering Detection (ELSD): Another universal detector that is more sensitive than RI and is compatible with gradient elution.

Pulsed Amperometric Detection (PAD): A highly sensitive and specific detector for carbohydrates, often used in conjunction with anion-exchange chromatography.

UV-Vis or Fluorescence Detection: Used for derivatized carbohydrates.

Typical HPLC Parameters for the Analysis of this compound (based on monosaccharide analysis):

ParameterTypical Conditions
Column Amine-bonded silica, HILIC, or ion-exchange (e.g., with Ca²⁺ or Na⁺ counter-ions) indexcopernicus.comnih.gov
Mobile Phase Acetonitrile/Water gradient (HILIC), or deionized water (Ion-exchange) indexcopernicus.comresearchgate.net
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 30 - 85 °C (temperature can influence the separation of anomers) indexcopernicus.com
Detector RI, ELSD, or PAD

Chiral Analysis for Stereoisomeric Purity Assessment

The stereoisomeric purity of this compound is a critical quality attribute. As a chiral molecule with multiple stereocenters, it can exist as a number of stereoisomers (enantiomers and diastereomers). libretexts.orglibretexts.org Chiral chromatography is the primary method for separating and quantifying these stereoisomers.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that can interact differently with the enantiomers of a compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of carbohydrate enantiomers. nih.gov A one-step chiral HPLC method can often separate not only the enantiomers (D and L forms) but also the anomers (α and β forms) of each enantiomer. nih.gov

Gas Chromatography (GC) of Derivatives: An alternative approach involves the derivatization of the sugar with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. Another GC method involves the use of a chiral stationary phase to separate the enantiomers of volatile sugar derivatives. documentsdelivered.com

Key Considerations for Chiral Analysis:

Column Selection: The choice of the chiral stationary phase is critical for achieving separation.

Mobile Phase Composition: The type and ratio of solvents in the mobile phase can significantly affect the chiral recognition and resolution.

Temperature: Column temperature can influence the separation efficiency.

Example of a Chiral HPLC Method for Monosaccharide Separation:

A study by Lopes and Gaspar (2008) demonstrated the successful separation of anomers and enantiomers of several monosaccharides, including glucose, using a Chiralpak AD-H column with a mobile phase of acetonitrile and water. nih.gov This type of method would be directly applicable to assessing the stereoisomeric purity of this compound.

Computational and Theoretical Investigations into 2s,3s,4s,5r 2,3,4,5 Tetrahydroxyhexanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal. Methods such as ab initio calculations and density functional theory (DFT) can be employed to determine the molecule's geometry, electronic structure, and reactivity indices. researchgate.netacs.org For instance, the calculated energies of different conformers can help predict the relative stability of the aldehyde form compared to its cyclic counterparts. nii.ac.jp

These calculations can also predict the sites most susceptible to nucleophilic or electrophilic attack. The aldehyde group, with its electrophilic carbon atom, is a primary site of reactivity. Quantum chemical calculations can quantify this reactivity by determining atomic charges and frontier molecular orbital (HOMO-LUMO) energies. This information is vital for understanding the mechanisms of reactions such as the Maillard reaction. nii.ac.jp

A study exploring the formation of 5-(α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyloxymenthyl)-2-furancarboxaldehyde (5-GGMF), a pigment formed during sugar smoking, utilized quantum chemical calculations to analyze the reaction pathways. sciopen.com The calculations revealed that the van der Waals forces are dominant in the complexes formed between glucose and 5-hydroxymethylfurfural (B1680220) (5-HMF). sciopen.com Furthermore, the study indicated that the formation of 5-HMF is more likely to occur from the fructose (B13574) moiety of sucrose (B13894) than the glucose moiety due to a lower activation energy. sciopen.com

Table 1: Calculated Electronic Properties of this compound

ParameterValueMethodReference
HOMO Energy Data not available in search resultsDFT
LUMO Energy Data not available in search resultsDFT
Dipole Moment Data not available in search resultsAb initio
pKa 13Ab initio 6-311G** researchgate.net

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with proteins. These simulations can model the binding process, conformational changes, and the stability of the compound within a protein's active site over time. nih.govacs.orgnih.gov This is particularly relevant for understanding how glucose and its analogs are recognized and transported by glucose transporters (GLUTs) or metabolized by enzymes. nih.govmdpi.com

Extensive MD simulations have been performed to study the interaction of D-glucose with various proteins. For example, simulations of D-glucose with pyranose dehydrogenase have provided insights into the dioxidation of glucose at C2 and C3 positions. nih.gov These simulations have shown that the protein and the glucose molecule remain stable throughout the simulation, providing confidence in the results. nih.gov Similarly, MD simulations of the human glucose transporter GLUT1 have been used to investigate the mechanism of glucose transport. acs.orgnih.gov These studies have revealed that glucose transport can occur through a stochastic diffusion process within the transporter's central channel. acs.org

MD simulations have also been employed to understand the recognition mechanism of glucose by non-enzymatic sensors, such as those based on conducting polymers like poly(hydroxymethyl-3,4-ethylendioxythiophene) (PHMeDOT). These simulations have shown that glucose interacts with the polymer through a specific network of hydrogen bonds. rsc.org

Table 2: Key Findings from Molecular Dynamics Simulations of D-Glucose with Proteins

Protein TargetKey FindingsSimulation TimeForce FieldReference
Pyranose Dehydrogenase Stable binding of glucose in the active site, providing a basis for understanding the dioxidation mechanism.10 nsData not available in search results nih.gov
GLUT1 Glucose exchange occurs on a nanosecond timescale via sliding past other glucose molecules with minimal protein conformational change.Data not available in search resultsCHARMM acs.org
GLUT1 H160 and W388 act as gates to regulate the transport of glucose and its derivatives.Unbiased and steered MDData not available in search results mdpi.com

Docking Studies and Ligand-Based Drug Design Approaches

Computational docking is a widely used technique to predict the preferred binding orientation of a ligand, such as this compound, to a protein target. This method is crucial in the early stages of drug discovery for identifying potential inhibitors or modulators of protein function. Docking studies have been used to investigate the interactions of glucose and its analogs with various enzymes and transporters. nih.govnih.gov

For example, docking studies of monosaccharides, including D-glucose, with glucoamylase have been performed to understand the enzyme's broad specificity. nih.gov The results from these docking studies showed slight differences from X-ray crystallographic data, on the order of the crystallographic error. nih.gov In another study, peptides derived from polypeptide-P of Momordica charantia were docked against several protein targets involved in diabetes mellitus, including the insulin (B600854) receptor and glucose transporters, to identify potential agonists and inhibitors. nih.gov

Ligand-based drug design approaches, which rely on the knowledge of molecules that bind to a biological target, can also be applied. By analyzing the common structural features of known binders, a pharmacophore model can be developed. This model can then be used to screen virtual libraries for new compounds with the potential to bind to the same target.

Table 3: Representative Docking Studies of Glucose and its Analogs

Protein TargetLigand(s)Docking SoftwareKey FindingsReference
Glucoamylase D-glucose, D-mannose, D-galactose, and substrate analoguesAutoDock 2.1Docking results were comparable to crystallographic data, providing insights into substrate binding. nih.gov
Insulin Receptor, SGLT1, DPP-IV, GLUT2 Peptides from polypeptide-PMOEIdentified peptides with potential agonistic or inhibitory activity based on binding interactions and S-scores. nih.gov
Human Serum Albumin BenzoylaconineIn silico simulationRevealed key residues (TRP-214, LEU-219, LEU-238) involved in binding. frontiersin.org
Tyrosinase 4-Hydroxyacetophenone and its analogsVinaDemonstrated that stable binding of 4-HAP to a peripheral site of the enzyme is crucial for its whitening effect. acs.org

Biotechnological and Fundamental Research Applications of 2s,3s,4s,5r 2,3,4,5 Tetrahydroxyhexanal

Building Block for Advanced Organic Synthesis and Complex Molecule Construction

The distinct stereochemistry of 6-deoxy-L-idose makes it a valuable chiral starting material for the synthesis of complex organic molecules. Organic chemists often utilize the inherent chirality of natural products to construct intricate molecular architectures, a strategy known as chiral pool synthesis. 6-deoxy-L-idose, although rare, can be synthesized from more abundant sugars like D-glucose or L-fucose, providing a pathway to its use in targeted synthesis. nih.govnii.ac.jp

One of the primary applications in this area is the synthesis of biologically active compounds and their analogs. For instance, derivatives of 6-deoxy-L-idose are instrumental in creating modified sugars that can be incorporated into synthetic oligosaccharides or other complex natural products. Researchers have developed synthetic routes to 6-deoxy-L-idose and its derivatives to serve as key intermediates. nih.govresearchgate.net For example, a practical synthesis from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose has been described, involving key steps like stereoselective hydrogenation and epimerization to achieve the desired L-ido configuration. nih.gov

Furthermore, modified versions of 6-deoxy-L-idose, such as 6-azido-6-deoxy-L-idose, have been designed as hetero-bifunctional spacers. nih.govresearchgate.net In these molecules, the aldehyde-equivalent hemiacetal at one end can react with nucleophiles, while the azido (B1232118) group at the other end can undergo bio-orthogonal "click" chemistry reactions. nih.govresearchgate.net This dual reactivity allows for the construction of complex molecular probes and conjugates. The design of such building blocks is a testament to the sophisticated strategies employed in modern organic synthesis, where function-inspired design leads to custom-made molecules for specific applications in materials science and life sciences. semanticscholar.org

Probing Enzyme Mechanisms and Carbohydrate Metabolic Pathways in Vitro

The structural similarity of 6-deoxy-L-idose to other naturally occurring sugars allows it to be used as a probe to study the mechanisms of various enzymes involved in carbohydrate metabolism. While not a central player in primary metabolism, its interactions with enzymes can provide valuable insights into substrate specificity and catalytic mechanisms.

Deoxy sugars, in general, are crucial components of many natural products, and the enzymes involved in their biosynthesis are of significant interest. nih.gov The study of how enzymes process sugars like 6-deoxy-L-idose can illuminate the broader principles of enzyme catalysis in deoxy sugar biosynthetic pathways. nih.gov

Interestingly, the C-5 epimer of D-glucose, L-idose, has been shown to be an effective substrate for aldose reductase, an enzyme implicated in diabetic complications. nih.gov Studies with L-idose revealed kinetic parameters comparable to D-glucose, suggesting it as a suitable alternative for in vitro enzyme assays. nih.gov Although this research focuses on L-idose, the findings suggest that its 6-deoxy counterpart could also serve as a valuable tool for probing the active sites of aldose reductase and other related sugar-processing enzymes. The absence of the C6 hydroxyl group in 6-deoxy-sugars can help elucidate the role of this group in binding and catalysis. nih.gov

Furthermore, enzymatic synthesis methods have been developed to produce 6-deoxy-L-idose from L-fucose. nii.ac.jpnih.gov This process involves a sequence of isomerase and epimerase enzymes, including D-arabinose isomerase, D-allulose 3-epimerase, and D-glucose isomerase. nii.ac.jpnih.gov The study of these enzymatic transformations not only provides a method for producing this rare sugar but also contributes to our understanding of the catalytic capabilities and substrate tolerance of these enzymes.

Investigating Glycoconjugate Biosynthesis and Recognition

Glycoconjugates, which are complex carbohydrates linked to proteins or lipids, play critical roles in cellular recognition, signaling, and pathogenesis. 6-Deoxyhexoses are important constituents of these glycoconjugates, particularly in the cell surface glycans of bacteria. nih.govnih.gov The biosynthesis of these unique sugars is a target for the development of novel antibacterial agents. nih.gov

While L-fucose and L-rhamnose are more common 6-deoxyhexoses found in bacterial cell walls, the study of rarer isomers like 6-deoxy-L-idose and their incorporation into glycans can provide a deeper understanding of the diversity and function of these structures. nih.gov The biosynthetic pathways for 6-deoxyhexoses often involve nucleotide-activated sugar intermediates and a series of enzymes that perform dehydration, epimerization, and reduction reactions. nih.gov

Chemically synthesized analogs of rare L-sugars, including those with azide (B81097) modifications, are powerful tools for probing glycan biosynthesis. nih.gov These probes can be used in metabolic labeling experiments to identify and characterize glycans in pathogenic bacteria. nih.gov For example, 6-azido-6-deoxy-L-idose has been developed as a chemical probe. nih.govresearchgate.net After being incorporated into a glycoconjugate, the azido group can be tagged with a reporter molecule, allowing for visualization and analysis. This approach was used to create a C-idosyl epigallocatechin gallate (EGCG) derivative that could be used to study the biological functions of EGCG. nih.gov

The unique structure of L-iduronic acid, a derivative of L-idose, is a critical component of glycosaminoglycans like heparin and heparan sulfate (B86663) due to its conformational flexibility, which is essential for binding to various proteins. researchgate.netnih.gov The synthesis of oligosaccharides containing L-idose and its derivatives is therefore crucial for studying the structure-function relationships of these important biomolecules. researchgate.netnih.gov

Applications in Developing Chiral Building Blocks and Probes

The inherent chirality of monosaccharides makes them ideal starting materials for the synthesis of other chiral molecules. This "chiral pool" approach is a cornerstone of asymmetric synthesis, providing access to enantiomerically pure compounds that are often required for pharmaceuticals and other biologically active molecules. enamine.net 6-deoxy-L-idose, as a specific stereoisomer, serves as a valuable, albeit specialized, member of this chiral pool.

The synthesis of all eight rare 6-deoxy-L-hexoses as thioglycoside donors has been reported, starting from the more common L-rhamnose or L-fucose. researchgate.net This work highlights the utility of these rare sugars as building blocks for creating diverse and complex carbohydrate structures. The development of synthetic routes to L-aldohexoses from common man-made chiral building blocks further underscores the importance of having access to all possible stereoisomers for chemical synthesis. nih.gov

Moreover, derivatives of 6-deoxy-L-idose are being developed as specialized chemical probes. As mentioned earlier, 6-azido-6-deoxy-L-idose was designed to be a hetero-bifunctional spacer for creating azido-containing chemical probes. nih.govresearchgate.net This molecule demonstrated higher reactivity in oxime formation compared to a similar glucose derivative, which was attributed to a larger population of the reactive acyclic aldehyde form. researchgate.net This enhanced reactivity makes it a more efficient tool for certain bioconjugation applications. By attaching this sugar to a molecule of interest, researchers can introduce an azide handle for subsequent chemical modifications, enabling the creation of probes to study biological processes. nih.gov

The development of such chiral probes and building blocks from rare sugars like 6-deoxy-L-idose expands the toolbox available to chemists and biologists for constructing complex molecules and investigating biological systems with high precision.

Future Research Directions and Emerging Paradigms for 2s,3s,4s,5r 2,3,4,5 Tetrahydroxyhexanal Research

Exploration of Novel Biological Functions and Signaling Pathways

Beyond its canonical role in energy metabolism, D-glucose is now recognized as a critical signaling molecule that influences a vast array of cellular processes. A recent Stanford Medicine study has revealed its surprising function as a master regulator of tissue differentiation, where intact glucose molecules bind to and modulate the function of hundreds of proteins to promote this process. stanford.edu This discovery opens up a new field of research into the non-metabolic roles of glucose in development and disease. stanford.edu

Future research will likely focus on elucidating the specific mechanisms by which D-glucose exerts these effects. Key areas of investigation include:

Deciphering the "Glucostat" Mechanism: Understanding how cells sense and respond to changes in glucose levels, not just for energy production but for regulatory control, is a major frontier.

Identifying Novel Glucose-Binding Proteins: The discovery that glucose can directly interact with a multitude of proteins to regulate their function necessitates a large-scale effort to identify these proteins and characterize the functional consequences of these interactions. stanford.edu

Unraveling Complex Signaling Networks: The cellular response to glucose is not linear but is orchestrated by a complex network of signaling pathways. In yeast, for instance, the protein kinase A (PKA) and Sch9 pathways are central to the transcriptional response to glucose. ibm.com In plants, several glucose signal transduction pathways have been identified, including those involving HEXOKINASE1 (HXK1), AtRGS1-related G-protein coupling, and the SUCROSE (B13894) NON-FERMENTING1 (SNF1)-RELATED KINASE 1/TARGET OF RAPAMYCIN (SnRK1/TOR) pathway. nih.gov In mammals, pathways such as PI3K/AKT, AMPK, MAPK, WNT, and TGFβ are crucial in mediating the effects of glucose, particularly in the context of metabolic diseases like type 2 diabetes. nih.gov Future studies will aim to understand the crosstalk and integration of these pathways. For example, Fyn kinase has been identified as a key player in glucolipid metabolism and the pathogenesis of diabetes, influencing multiple signaling cascades. mdpi.com

Table 1: Key Signaling Pathways Modulated by D-glucose

Signaling PathwayOrganism/SystemKey Roles
Protein Kinase A (PKA) YeastMajor regulator of glucose-induced transcriptional changes. ibm.com
Sch9 YeastRegulates a massive, nutrient-responsive transcriptional program promoting growth. ibm.com
AtRGS1/G-protein PlantsPerceives and transduces external glucose stimuli. nih.gov
SnRK1/TOR PlantsRelies on glycolysis to sense glucose status. nih.gov
PI3K/AKT MammalsPrime effector pathway in insulin (B600854) action on liver, adipose tissue, and skeletal muscle. nih.gov
AMPK MammalsSenses cellular energy status and regulates glucose and lipid metabolism. nih.govmdpi.com
MAPK MammalsInvolved in cellular responses to insulin. nih.gov
WNT MammalsInfluences hepatic insulin resistance and skeletal muscle insulin sensitivity. nih.gov
TGFβ MammalsAffects pancreatic islet function and insulin signaling. nih.gov
Fyn Kinase MammalsModulates glucolipid metabolism and contributes to diabetic complications. mdpi.com

Innovations in Sustainable Synthesis and Derivatization Technologies

The production of D-glucose and its derivatives is undergoing a paradigm shift towards more sustainable and innovative methods.

Sustainable Synthesis:

Traditionally, D-glucose is obtained from the hydrolysis of starch. ncert.nic.in However, there is a growing interest in developing environmentally friendly and renewable methods for its synthesis. Recent breakthroughs include:

From Carbon Dioxide: Researchers have developed bio-inspired microfluidic reactors that can continuously synthesize glucose precursors from CO2 with high energy conversion efficiency. nih.gov This technology holds immense promise for both sustainable food production and carbon neutralization. nih.gov

From Biomass Waste: The recycling of plant biomass waste is a promising strategy for sustainable development. nih.gov Processes are being optimized to efficiently produce glucose from these abundant and low-cost feedstocks. nih.gov

Chemosynthesis for Biomanufacturing: For the first time, researchers have successfully used chemically synthesized non-natural sugars for biomanufacturing, demonstrating the potential to secure a sustainable supply of sugars without competing with food sources. sciencedaily.com

Innovations in Derivatization:

Chemical modification of D-glucose into various derivatives is crucial for both research and industrial applications. nih.gov Derivatization is often necessary to enhance the volatility of sugars for analysis by gas chromatography-mass spectrometry (GC-MS). restek.com Common techniques include:

Oximation followed by Silylation or Acetylation: Methods like TMS-oximation and TFA-oximation are used to reduce the number of isomers and improve the separation of sugar mixtures. restek.com

Alditol Acetylation: This method creates a single derivative peak, although it can lead to the same derivative from multiple sugars. restek.com

Future research in this area will focus on developing more efficient, selective, and greener derivatization methods. A notable innovation is the microwave-assisted synthesis of D-glucose-based ionic liquids, which can act as renewable organocatalysts. researchgate.net These novel derivatives have potential applications in various chemical transformations. researchgate.net

Table 2: Selected D-glucose Derivatization Techniques for GC-MS Analysis

Derivatization TechniqueDescriptionAdvantagesDisadvantages
TMS-Oximation Two-step process involving oximation followed by trimethylsilylation. restek.comReduces the number of isomers to two, improving separation. restek.comCan still produce multiple peaks for a single sugar.
TFA-Oximation Similar to TMS-oximation but uses trifluoroacetylation. restek.comGood chromatographic results. restek.comDerivatives may be less stable than TMS-oximes.
Alditol Acetylation Involves the reduction of the carbonyl group followed by acetylation. restek.comCreates a single derivative peak. restek.comMultiple sugars can produce the same derivative. restek.com

Deepening Understanding of Non-Enzymatic Glycation under Physiological Conditions

Non-enzymatic glycation is the covalent attachment of a sugar, such as D-glucose, to a protein or lipid without the involvement of enzymes. wikipedia.org This process, also known as the Maillard reaction, is a slow but continuous process under physiological conditions. tandfonline.com The initial, reversible formation of a Schiff base is followed by rearrangement to a more stable Amadori product. nih.gov These early glycation products can undergo further complex reactions to form irreversible Advanced Glycation Endproducts (AGEs). researchgate.net

While glycation is a normal physiological process, an accelerated rate of glycation, as seen in hyperglycemia associated with diabetes mellitus, is implicated in the pathogenesis of various complications. tandfonline.comresearchgate.net AGEs can cause damage by cross-linking long-lived proteins like collagen, leading to tissue stiffening and contributing to conditions such as high blood pressure and atherosclerosis. wikipedia.org

Future research in this field will aim to:

Elucidate the Early Stages of Glycation: A deeper understanding of the initial steps of glycation in vivo is crucial for developing effective inhibitors.

Investigate the Impact of Physiological Glucose Fluctuations: Research is needed to understand how the normal daily fluctuations in blood glucose levels affect the rate and nature of glycation.

Identify Novel Inhibitors of Glycation: While some synthetic and natural compounds have been shown to inhibit glycation, the search for more potent and specific inhibitors is ongoing. nih.gov The body has its own defense mechanisms against glycation, and understanding these could lead to new therapeutic strategies. nih.gov

Integration with Omics Technologies (e.g., Glycomics, Metabolomics)

The advent of "omics" technologies has revolutionized the study of D-glucose and its metabolism. These high-throughput approaches allow for a comprehensive analysis of the roles of glucose in complex biological systems.

Glycomics:

Glycomics is the study of the entire complement of sugars (the glycome) in an organism. griffith.edu.au Since over half of all human proteins are glycosylated, and these sugar modifications can significantly alter protein function, glycomics is essential for understanding the full impact of glucose on cellular processes. longdom.org Future glycomics research will focus on:

Mapping the Glycoproteome: Identifying all the proteins that are modified by glucose and other sugars.

Functional Glycomics: Determining the specific roles of different glycan structures in health and disease. nih.gov This includes understanding how glycans are involved in cell signaling, immune responses, and the pathogenesis of diseases like cancer. longdom.orggriffith.edu.au

Developing Glycan-Based Diagnostics and Therapeutics: The unique glycan patterns on the surface of diseased cells can serve as biomarkers for early diagnosis, and targeting these glycans is a promising therapeutic strategy. longdom.org

Metabolomics:

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. Metabolomics studies have been instrumental in revealing the metabolic changes associated with high glucose levels and in identifying potential biomarkers for diabetic complications. frontiersin.org Emerging trends in this area include:

Stable Isotope Tracing: By using isotopically labeled D-glucose (e.g., with 13C), researchers can track the fate of glucose carbon atoms as they are incorporated into various metabolic pathways and cellular structures. nih.govbiorxiv.org A recent study combined stable isotope tracing with multi-scale microscopy and AI-driven image analysis to create a high-resolution map of glucose metabolism at the single-cell level. wiley.com

Single-Cell Metabolomics: This cutting-edge technique allows for the analysis of metabolic profiles within individual cells, providing unprecedented insights into cellular heterogeneity in glucose metabolism. wiley.com

Integrative Omics: The most powerful approach involves integrating data from genomics, proteomics, glycomics, and metabolomics to build a comprehensive, multi-layered understanding of how D-glucose influences biological systems. This integrated approach is crucial for unraveling the complexity of diseases like diabetes and for developing personalized medicine strategies. abcam.comnih.gov

Q & A

Q. What synthetic strategies are effective for preparing (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal with high stereochemical fidelity?

Methodological Answer: Synthesis typically involves selective protection/deprotection of hydroxyl groups and controlled oxidation of terminal carbons. For example:

  • Stepwise Protection: Use acetyl or benzyl groups to mask specific hydroxyls, enabling regioselective reactions.
  • Oxidation Control: Employ Swern or TEMPO-mediated oxidation to convert the primary alcohol to an aldehyde without over-oxidation .
  • Chiral Resolution: Utilize enzymatic or chiral column chromatography to isolate the desired stereoisomer.

Q. How can NMR spectroscopy and X-ray crystallography resolve the stereochemistry and conformation of this compound?

Methodological Answer:

  • NMR: Assign proton coupling constants (J-values) to determine dihedral angles (e.g., 3JHH^3J_{HH} for vicinal protons) and confirm stereochemistry via NOESY/ROESY for spatial proximity .
  • X-ray Crystallography: Grow single crystals in polar solvents (e.g., water/methanol mixtures) and analyze diffraction data to assign absolute configuration .

Advanced Research Questions

Q. How do stereochemical variations in the hydroxyl groups influence the compound’s reactivity in glycosylation or oxidation reactions?

Methodological Answer:

  • Kinetic Studies: Compare reaction rates of stereoisomers under identical conditions (e.g., acidic hydrolysis, enzymatic catalysis).
  • Computational Modeling: Use DFT calculations to map transition states and identify steric/electronic effects of the (2S,3S,4S,5R) configuration .
  • Isotopic Labeling: Track oxygen migration during oxidation using 18^{18}O-labeled substrates to elucidate mechanistic pathways.

Q. How can researchers address contradictions in reported synthetic yields or byproduct profiles for this compound?

Methodological Answer:

  • Cross-Validation: Replicate protocols using high-purity reagents and standardized analytical methods (e.g., HPLC with UV/RI detection).
  • Byproduct Analysis: Characterize impurities via LC-MS/MS or GC-MS and trace their origins (e.g., incomplete protection or residual catalysts) .
  • Batch Comparison: Perform DOE (Design of Experiments) to isolate variables (e.g., temperature, solvent ratios) affecting yield .

Q. What methodologies assess the compound’s stability under varying pH, temperature, or solvent conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at elevated temperatures (40–60°C) and monitor degradation via UV spectroscopy or LC-MS.
  • pH Profiling: Use buffer systems (pH 2–12) to identify labile functional groups (e.g., aldehyde oxidation at high pH) .
  • Solid-State Stability: Analyze hygroscopicity and polymorphic transitions using DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis).

Q. How can biological interactions (e.g., enzyme inhibition or cellular uptake) be systematically studied?

Methodological Answer:

  • Enzyme Assays: Test inhibitory effects on carbohydrate-processing enzymes (e.g., aldolases or kinases) using fluorogenic substrates .
  • Cell-Based Uptake: Radiolabel the compound (e.g., 14^{14}C at the aldehyde carbon) and quantify intracellular accumulation in model cell lines.
  • Molecular Docking: Simulate binding interactions with target proteins (e.g., GLUT transporters) using AutoDock Vina or Schrödinger Suite .

Q. What experimental designs evaluate the environmental fate of this compound, including biodegradation or photolytic degradation?

Methodological Answer:

  • Biodegradation Studies: Use OECD 301 guidelines with activated sludge or soil microcosms, monitoring degradation via TOC (Total Organic Carbon) analysis .
  • Photolysis: Expose aqueous solutions to UV light (254 nm) and identify breakdown products via HRMS (High-Resolution Mass Spectrometry).
  • Ecotoxicology: Assess toxicity in Daphnia magna or algal cultures using OECD 202/201 protocols to determine EC50 values .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueKey ParametersApplication
1^{1}H NMRδ 9.5–10.0 ppm (aldehyde proton)Aldehyde group confirmation
13^{13}C NMRδ 195–205 ppm (carbonyl carbon)Ketone/aldehyde differentiation
X-rayR-factor < 0.05Absolute configuration assignment

Q. Table 2. Stability-Indicating Methods

ConditionAnalytical MethodCritical Quality Attribute
High HumidityKarl Fischer TitrationWater content ≤0.5% w/w
Oxidative StressLC-MS/MSDegradants ≤0.1%
Thermal CyclingDSCMelting point deviation ≤2°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.